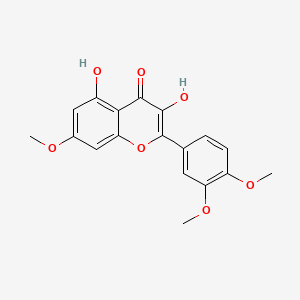

3',4',7-Trimethoxyquercetin

Description

Quercetin 7,3',4'-trimethyl ether has been reported in Aeonium arboreum, Viscum coloratum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUHNAUMMATJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976115 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-80-0 | |

| Record name | Quercetin 3′,4′,7-trimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trimethylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence of Quercetin 3',4',7-trimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Quercetin 3',4',7-trimethyl ether, a methylated flavonoid with significant biological activities. This document summarizes the currently available quantitative data, details experimental protocols for its isolation and purification, and presents a logical workflow for these processes.

Natural Sources and Quantitative Analysis

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin or Ayanin, has been identified in a variety of plant species. While its presence is noted in several plants, detailed quantitative data remains limited for many sources. The most comprehensive data available is for its isolation from Taraxacum mongolicum (Dandelion).

Table 1: Natural Occurrence and Quantitative Data of Quercetin 3',4',7-trimethyl ether

| Plant Species | Family | Plant Part | Method of Detection/Isolation | Quantitative Data |

| Taraxacum mongolicum | Asteraceae | Aerial parts | High-Speed Counter-Current Chromatography (HSCCC)-HPLC-DAD | 84.2 mg obtained from 200 mg of an enriched extract (purity >98%)[1] |

| Croton schiedeanus | Euphorbiaceae | Aerial parts | Chromatographic methods | Reported as the most abundant flavonoid, but specific yield not provided.[2] |

| Euodia confusa | Rutaceae | Not specified | Not specified | Isolated from the plant, but no quantitative data available.[3] |

| Aeonium arboreum | Crassulaceae | Exudate | Not specified | Reported as present.[4] |

| Viscum coloratum | Santalaceae | Not specified | Not specified | Reported as present.[4] |

| Kitaibela vitifolia | Malvaceae | Aerial parts exudate | Not specified | Reported as present.[4] |

| Mirabilis viscosa | Nyctaginaceae | Aerial parts exudate | Not specified | Reported as present.[4] |

Experimental Protocols: Isolation and Purification

The following protocols provide detailed methodologies for the extraction and isolation of Quercetin 3',4',7-trimethyl ether, with a specific focus on the well-documented procedure for Taraxacum mongolicum.

Protocol for Isolation from Taraxacum mongolicum

This protocol is based on a high-speed counter-current chromatography (HSCCC) method which has demonstrated high yield and purity.

2.1.1. Preparation of the Enriched Flavonoid Extract

-

Extraction:

-

Grind dried aerial parts of Taraxacum mongolicum into a coarse powder.

-

Perform reflux extraction using 70-80% ethanol. A common procedure involves refluxing the plant powder with ethanol twice, for 2 hours each time.[5]

-

Combine the filtrates and concentrate using a rotary evaporator to obtain a crude extract.

-

-

Enrichment:

-

The crude extract is further purified to enrich the flavonoid content. This can be achieved through column chromatography using macroporous adsorption resin.

-

The crude extract is dissolved in an appropriate solvent and loaded onto the column.

-

The column is then washed with solvents of increasing polarity to elute different fractions. The flavonoid-rich fractions are collected.

-

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

HSCCC System: A preparative HSCCC instrument is used for the separation.

-

Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6:5:6:5 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation:

-

The multilayer coil column is entirely filled with the upper stationary phase.

-

The apparatus is rotated at 800 rpm, and the lower mobile phase is pumped into the column at a flow rate of 1.5 mL/min.

-

After hydrodynamic equilibrium is reached, a solution of the enriched extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system) is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector.

-

Fractions are collected based on the chromatogram.

-

-

Purity Analysis: The purity of the collected fractions containing Quercetin 3',4',7-trimethyl ether is determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether from a plant source.

Caption: General workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether.

This guide summarizes the current knowledge on the natural occurrence of Quercetin 3',4',7-trimethyl ether. Further research is warranted to explore the quantitative distribution of this compound in a wider range of plant species and to develop optimized extraction and purification protocols.

References

- 1. ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ZFIN ChEBI: quercetin 7,3',4'-trimethyl ether [zfin.org]

- 4. quercetin 7,3',4'-trimethyl ether - Wikidata [wikidata.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide on the Proposed Isolation and Characterization of Quercetin 3',4',7-trimethyl ether from Taraxacum mongolicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxacum mongolicum Hand.-Mazz., a perennial herb widely used in traditional medicine, is a rich source of various bioactive compounds, including flavonoids.[1][2] Among these, polymethoxyflavonoids such as Quercetin 3',4',7-trimethyl ether (3',4',7-Trimethoxyquercetin) are of significant interest due to their potential therapeutic activities, including anti-tumor effects.[3] While the presence of this specific compound has been noted in the literature concerning T. mongolicum, a detailed isolation protocol has not been formally published. This technical guide presents a comprehensive, proposed methodology for the efficient extraction, isolation, and purification of Quercetin 3',4',7-trimethyl ether from the aerial parts of T. mongolicum. The protocol is based on established phytochemical techniques for flavonoid separation, including solvent extraction, multi-step chromatographic purification, and rigorous analytical characterization. Furthermore, this document discusses the compound's known biological activities, particularly its role in modulating key signaling pathways relevant to drug development, such as the PI3K/Akt and Notch1 pathways.

Introduction

Taraxacum mongolicum, commonly known as Mongolian dandelion, contains a diverse array of phytoconstituents, including flavonoids, phenolic acids, triterpenoids, and polysaccharides, which contribute to its medicinal properties.[2][4] Flavonoids, a major class of these secondary metabolites, are well-documented for their broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects.[5][6]

Methylated flavonoids, a subclass including Quercetin 3',4',7-trimethyl ether, often exhibit enhanced bioavailability and distinct biological activities compared to their parent compounds.[7] Research has indicated that Quercetin 3-methyl ether, a closely related compound, suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[5] Given this precedent, Quercetin 3',4',7-trimethyl ether represents a high-value target for phytochemical investigation and drug discovery.

This whitepaper provides a detailed, scientifically-grounded framework for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum. It outlines a systematic workflow from plant material processing to the characterization of the pure compound and includes visualizations of the experimental process and the compound's potential mechanism of action.

Proposed Experimental Protocols

The following protocols are synthesized from established methodologies for flavonoid and polymethoxyflavonoid isolation from plant matrices.

Plant Material and Extraction

-

Plant Material Preparation : The aerial parts of Taraxacum mongolicum are collected, authenticated, and shade-dried at room temperature for 7-10 days. The dried material is then ground into a coarse powder (40-60 mesh).

-

Soxhlet Extraction : 1 kg of the dried powder is defatted with n-hexane for 24 hours to remove non-polar constituents like lipids and chlorophyll. The defatted plant material is then air-dried.

-

Methanolic Extraction : The defatted powder is subsequently extracted with 95% methanol (MeOH) in a Soxhlet apparatus for 72 hours. The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield a crude methanolic extract.

Fractionation of Crude Extract

-

Liquid-Liquid Partitioning : The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The organic layers are separated and concentrated under vacuum. The ethyl acetate fraction is expected to be the most enriched with polymethoxyflavonoids due to their moderate polarity.

Chromatographic Purification

-

Silica Gel Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over a silica gel (100-200 mesh) column.

-

Mobile Phase : A gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of 100:0, 90:10, 80:20, etc., v/v) and finally methanol.

-

Fraction Collection : Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualized under UV light (254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled and concentrated.

-

-

High-Speed Counter-Current Chromatography (HSCCC) : For final purification, the pooled fraction suspected to contain the target compound is subjected to HSCCC, a technique successfully used for purifying other flavonoids from T. mongolicum.[1]

-

Two-Phase Solvent System : A system such as ethyl acetate/n-butanol/water (2:1:3, v/v/v) is prepared, thoroughly mixed, and allowed to separate.[1] The upper phase is used as the stationary phase and the lower phase as the mobile phase.

-

Operation : The sample is dissolved in a small volume of the biphasic solvent system and injected into the equilibrated HSCCC column.

-

Elution and Detection : The elution is monitored at 254 nm, and fractions are collected based on the resulting chromatogram.

-

Structural Elucidation

The purity of the isolated compound is assessed by HPLC-DAD. The structure of Quercetin 3',4',7-trimethyl ether is confirmed by comprehensive spectroscopic analysis.

-

Mass Spectrometry (MS) : ESI-MS analysis is used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the precise structure and positions of the methyl ether groups on the quercetin backbone.

Data Presentation

While specific quantitative data for the isolation of Quercetin 3',4',7-trimethyl ether from T. mongolicum is not available, the following tables provide illustrative data based on the successful isolation of other flavonoid glycosides from the same plant using similar techniques, such as HSCCC.[1] This data serves as a benchmark for expected yields and purity.

Table 1: Illustrative Purification Summary for Flavonoids from T. mongolicum Crude Extract

| Purification Step | Input Mass (mg) | Output Mass (mg) | Purity (%) | Target Compounds |

|---|---|---|---|---|

| Enriched Extract (Polyamide Resin) | 500 | - | - | Mixed Flavonoid Glycosides |

| HSCCC Fraction 1 | - | 25.7 | 98.7 | Isoetin Glycoside A |

| HSCCC Fraction 2 | - | 19.1 | 98.3 | Isoetin Glycoside B |

| HSCCC Fraction 3 | - | 10.6 | 99.1 | Isoetin Glycoside C |

Data adapted from a study on isoetin glycosides from T. mongolicum to illustrate potential purification outcomes.[1]

Table 2: Analytical Characterization Data for Quercetin 3',4',7-trimethyl ether

| Analytical Method | Parameter | Expected Value |

|---|---|---|

| HPLC | Purity | > 98% |

| ESI-MS | [M+H]⁺ | m/z 345.09 |

| Molecular Formula | C₁₈H₁₆O₇ | |

| ¹H NMR (DMSO-d₆) | δ (ppm) | Signals corresponding to aromatic protons and three methoxy groups. |

| ¹³C NMR (DMSO-d₆) | δ (ppm) | Signals corresponding to the 15 carbons of the flavone skeleton and 3 methoxy carbons. |

Visualization of Workflow and Biological Pathways

Experimental Workflow

The comprehensive workflow for the isolation and characterization of Quercetin 3',4',7-trimethyl ether is depicted below.

Caption: Proposed workflow for the isolation of Quercetin 3',4',7-trimethyl ether.

Potential Signaling Pathway Inhibition

Quercetin and its methylated derivatives have been shown to possess anti-cancer properties by modulating critical cell signaling pathways. Quercetin 3-methyl ether, for example, inhibits the PI3K/Akt and Notch1 pathways in breast cancer cells.[5] It is plausible that Quercetin 3',4',7-trimethyl ether exerts similar effects.

References

- 1. Preparative isolation and purification of three flavonoid glycosides from Taraxacum mongolicum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Research Updates and Advances on Flavonoids Derived from Dandelion and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of methylation: A technical guide to the biosynthesis of methylated quercetins

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the biosynthetic pathways leading to methylated quercetins. It delves into the enzymatic machinery, quantitative parameters, and detailed experimental protocols crucial for advancing research in flavonoid metabolism and its therapeutic applications.

Quercetin, a prominent dietary flavonoid, undergoes extensive metabolic modification, with methylation playing a pivotal role in altering its bioavailability, bioactivity, and overall pharmacological profile. The addition of methyl groups, catalyzed by a class of enzymes known as O-methyltransferases (OMTs), gives rise to a diverse array of methylated quercetin derivatives, each with potentially unique biological properties. Understanding the precise mechanisms of this biosynthetic process is paramount for harnessing the therapeutic potential of these natural compounds.

The Enzymatic Core of Quercetin Methylation

The biosynthesis of methylated quercetins is primarily orchestrated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes facilitate the transfer of a methyl group from the donor molecule SAM to a hydroxyl group on the quercetin backbone. The regioselectivity of these OMTs is a critical determinant of the final methylated product.

In humans, the principal enzyme responsible for the methylation of quercetin is Catechol-O-methyltransferase (COMT) . COMT specifically targets the catechol structure (vicinal hydroxyl groups) on the B-ring of quercetin, leading to the formation of 3'-O-methylquercetin (isorhamnetin) and 4'-O-methylquercetin (tamarixetin).[1] In plants, a wider variety of OMTs with distinct regioselectivities have been identified, capable of methylating quercetin at the 3, 5, 6, 7, 3', and 4'-hydroxyl positions.[2][3] This enzymatic diversity in the plant kingdom contributes to the vast structural array of naturally occurring methylated flavonoids.

The methylation of quercetin can be a stepwise process, with mono-methylated derivatives serving as substrates for further methylation, leading to the formation of di- and tri-methylated quercetins.[2] For instance, cell-free extracts from citrus tissues have been shown to catalyze the sequential methylation of quercetin to isorhamnetin and rhamnetin, which are then further methylated to rhamnazin.[2]

Quantitative Insights into Quercetin Methylation

The efficiency and specificity of quercetin methylation can be quantified through various enzymatic and analytical techniques. The following tables summarize key quantitative data related to the biosynthesis of methylated quercetins.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |

| Catechol-O-methyltransferase (COMT) | Quercetin | 3'-O-methylquercetin, 4'-O-methylquercetin | 6.1 | 14,870 | 7.4 | 37 | Porcine Liver | [2] |

| Catechol-O-methyltransferase (COMT) | Quercetin | 3'-O-methylquercetin, 4'-O-methylquercetin | 6.9 | 200 | 7.4 | 37 | Hamster Kidney | [2] |

| CrOMT2 | Quercetin | 3'-O-methylquercetin | - | - | 8.0 - 9.0 | 55 | Citrus reticulata | [4] |

Table 1: Kinetic parameters and optimal conditions for selected O-methyltransferases involved in quercetin methylation. Note: '-' indicates data not available in the cited sources.

| Cell Line | Treatment | Methylation Rate Reduction | Reference |

| A549 | Co-treatment with EGCG and quercetin | 63% to 19% | [5] |

| 786-O | Co-treatment with EGCG and quercetin | 97% to 56% | [5] |

| HepG2 | Co-treatment with EGCG and quercetin | 98% to 90% (statistically significant) | [5] |

Table 2: In vitro reduction of epigallocatechin gallate (EGCG) methylation in the presence of quercetin, demonstrating the inhibitory effect of quercetin on COMT activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quercetin methylation.

Protocol 1: Heterologous Expression and Purification of a Recombinant O-Methyltransferase (OMT)

This protocol describes the expression of a GST-tagged OMT in E. coli and its subsequent purification.

1. Transformation:

-

Transform competent E. coli cells (e.g., BL21(DE3)) with a pGEX vector containing the OMT gene of interest.

-

Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) and incubate overnight at 37°C.

2. Expression:

-

Inoculate 5 mL of LB broth containing the antibiotic with a single colony from the plate and grow overnight at 37°C with vigorous shaking.

-

The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Purification:

-

Equilibrate Glutathione-Sepharose beads with lysis buffer.

-

Add the clarified cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind.

-

Wash the beads extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to remove unbound proteins.

-

Elute the bound protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.

Protocol 2: In Vitro O-Methyltransferase Activity Assay

This protocol outlines a method to determine the activity of a purified OMT using quercetin as a substrate.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM Quercetin (substrate)

-

500 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1-5 µg of purified OMT enzyme

-

-

The final reaction volume is typically 50-100 µL.

2. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for COMT, 55°C for CrOMT2) for a defined period (e.g., 30-60 minutes).[4]

3. Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ice-cold methanol or by adding a small volume of acid (e.g., 4M perchloric acid).[5]

-

Centrifuge the mixture to pellet any precipitated protein.

-

Extract the methylated quercetin products from the supernatant with an organic solvent such as ethyl acetate.

4. Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC or HPLC-MS/MS to identify and quantify the methylated quercetin derivatives.

Protocol 3: HPLC-MS/MS Analysis of Quercetin and its Methylated Metabolites

This protocol provides a general workflow for the analysis of quercetin and its methylated derivatives.

1. Sample Preparation:

-

For in vitro samples, follow the extraction procedure described in Protocol 2.

-

For biological samples (e.g., plasma, urine, cell lysates), perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

2. Chromatographic Separation (HPLC):

-

Use a C18 reversed-phase column.

-

The mobile phase typically consists of a gradient of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.[4]

-

Set the flow rate to 0.5-1.0 mL/min and the column temperature to 30-40°C.

3. Mass Spectrometric Detection (MS/MS):

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for flavonoids.

-

Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification of unknown metabolites.

-

The MRM transitions for quercetin and its expected methylated derivatives need to be optimized. For example, the transition for quercetin is m/z 301 -> 151.

4. Data Analysis:

-

Identify and quantify the analytes by comparing their retention times and mass transitions with those of authentic standards.

-

For novel metabolites, structural elucidation can be performed based on the fragmentation patterns observed in the product ion spectra.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of methylated quercetins and a typical experimental workflow for their analysis.

Biosynthesis of methylated quercetins from the precursor quercetin.

A typical experimental workflow for studying quercetin methylation in vitro.

By providing a solid foundation in the biosynthesis of methylated quercetins, along with detailed experimental approaches, this guide aims to facilitate further research into the pharmacological significance of these fascinating natural compounds. The continued exploration of this area holds great promise for the development of novel therapeutics and a deeper understanding of the intricate interplay between diet, metabolism, and health.

References

- 1. Purification methods of mammalian catechol-O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Quercetin 3',4',7-trimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-tumor and anti-inflammatory activities.[1] Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of Quercetin 3',4',7-trimethyl ether, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the available quantitative data for Quercetin 3',4',7-trimethyl ether.

| Identifier | Value | Source |

| IUPAC Name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | [2] |

| Synonyms | Ayanin, 3,7,4'-Tri-O-methylquercetin | [2] |

| CAS Number | 572-32-7 | [3] |

| Molecular Formula | C₁₈H₁₆O₇ | [3] |

| Molecular Weight | 344.32 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Property | Value | Notes | Source |

| Melting Point | 172.5-173.0 °C | Experimental | [3] |

| Boiling Point | 600.8 ± 55.0 °C | Predicted | [4] |

| Solubility | Soluble in DMSO | Experimental | [1] |

| pKa | Not experimentally determined | Predicted values for flavonoids suggest multiple pKa's between 6 and 12. | [5] |

| LogP | Not experimentally determined | As a methylated flavonoid, it is expected to be more lipophilic than quercetin. |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of chemical compounds.

| Spectroscopy Type | Data | Source |

| UV-Vis (Methanol) | λmax: 353, 256 nm | [4] |

| ¹³C NMR | See detailed table below. | [3] |

| ¹H NMR | Data for the parent compound, quercetin, is available. Specific assignments for the trimethyl ether are not fully detailed in the literature. | [4][6] |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 345.11 | [7] |

¹³C NMR Data of Quercetin 3',7,4'-trimethyl ether

The following table provides the ¹³C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]

| Carbon Atom | Chemical Shift (ppm) |

| 2 | 156.1 |

| 3 | 138.7 |

| 4 | 178.6 |

| 5 | 156.8 |

| 6 | 98.3 |

| 7 | 165.6 |

| 8 | 92.8 |

| 9 | 161.4 |

| 10 | 105.7 |

| 1' | 122.6 |

| 2' | 115.5 |

| 3' | 146.8 |

| 4' | 150.8 |

| 5' | 112.4 |

| 6' | 120.9 |

| 3-OCH₃ | 60.2 |

| 7-OCH₃ | 56.1 |

| 4'-OCH₃ | 56.5 |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Quercetin 3',4',7-trimethyl ether are not widely published. However, standard methodologies for flavonoids are applicable and are described below.

Melting Point Determination (Capillary Method)

A common and established method for determining the melting point of a crystalline solid.[8]

UV-Visible Spectroscopy

Used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

Determination of pKa (Spectrophotometric Titration)

This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

Determination of LogP (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

Biological Activity and Signaling Pathways

Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Its aberrant activation is common in various cancers. Quercetin derivatives have been demonstrated to suppress this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Quercetin and its derivatives are known to inhibit NF-κB activation.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing apoptosis.

Conclusion

Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the key physicochemical properties of this molecule, providing a foundation for further research and development. While some experimental data, such as pKa and LogP, are yet to be definitively determined for this specific ether, the provided methodologies offer a clear path for their ascertainment. The elucidation of its interactions with crucial cellular signaling pathways further underscores its therapeutic potential. Continued investigation into the structure-activity relationships of Quercetin 3',4',7-trimethyl ether and its analogues will be instrumental in unlocking its full potential as a therapeutic agent.

References

- 1. Ayanin - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Ayanin | C18H16O7 | CID 5280682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journaleras.com [journaleras.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ayanin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a derivative of quercetin, ayanin exhibits a range of biological effects, including antioxidant, anti-inflammatory, and vasorelaxant properties. This technical guide provides an in-depth overview of the chemical structure and properties of ayanin, detailed methodologies for its experimental evaluation, and an exploration of its mechanism of action, with a focus on its role as a phosphodiesterase inhibitor and its influence on the nitric oxide/cyclic GMP signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Ayanin, also known as Quercetin 3,7,4'-trimethyl ether, is a flavonoid classified as a flavonol.[1] Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy functional groups attached to the phenyl rings.

Table 1: Chemical Identification of Ayanin

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one | [1][2] |

| CAS Number | 572-32-7 | [1][2][3] |

| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |

| Molecular Weight | 344.32 g/mol | [2][3] |

Physicochemical Properties

Ayanin is typically a yellow, crystalline powder or solid at room temperature.[3][4] It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5][6]

Table 2: Physicochemical Data of Ayanin

| Property | Value | Reference(s) |

| Melting Point | 172.5-173.0 °C | [2][4] |

| Boiling Point | 600.8 ± 55.0 °C (Predicted) | [4] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Appearance | Yellow Powder/Solid | [3][4] |

| Solubility | Limited in water; Soluble in organic solvents and DMSO | [5][6] |

Pharmacological Properties and Mechanism of Action

Ayanin displays a spectrum of biological activities that are of significant interest for therapeutic applications.

Vasorelaxant and Anti-inflammatory Effects

Ayanin is a non-selective phosphodiesterase (PDE) inhibitor, targeting PDE1-4.[6][7] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[8] By inhibiting PDEs, ayanin increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7] This mechanism is closely linked to the nitric oxide (NO)/cGMP pathway.[9] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[10] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of events that reduce intracellular calcium concentrations and cause vasodilation.[7][11] Ayanin's inhibition of PDE enhances and prolongs the effects of the NO/cGMP signaling cascade.

This inhibitory action on PDEs and modulation of inflammatory pathways also contributes to its anti-inflammatory properties. Ayanin has been shown to inhibit the production of interleukin-4 (IL-4) from basophils with an IC₅₀ value of 2.2 µM, suggesting its potential in treating allergic inflammatory conditions such as asthma.[6][7]

Antioxidant Activity

As a flavonoid, ayanin possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[5] This activity is a common feature of phenolic compounds and contributes to their protective effects against oxidative stress-related diseases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of ayanin's biological activities.

Extraction, Isolation, and Characterization (General Methodology)

Ayanin can be isolated from various plant sources, including the rhizomes of Curcuma aromatica and Croton schiedeanus.[3][9] A general procedure involves the extraction of the plant material with organic solvents of increasing polarity, followed by chromatographic separation techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. The identity and purity of the isolated ayanin are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), to elucidate its structure and confirm its molecular weight.[12][13]

Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[14]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[15]

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of ayanin solution at various concentrations.[16]

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measure the absorbance at approximately 517 nm using a microplate reader.[15]

-

A control containing the solvent instead of the sample is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The IC₅₀ value, which is the concentration of ayanin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9]

-

Preparation of ABTS•⁺ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2] The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Assay Procedure:

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][4]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[4]

-

Pre-treat the cells with various concentrations of ayanin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4]

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[1][4]

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.[1]

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.[4]

-

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of ayanin.[1][4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ayanin and a typical experimental workflow for assessing its anti-inflammatory activity.

Caption: Mechanism of ayanin-induced vasodilation via the NO/cGMP pathway.

Caption: Workflow for assessing the anti-inflammatory activity of ayanin.

Conclusion

Ayanin is a promising flavonoid with well-defined chemical and pharmacological properties. Its ability to act as a non-selective phosphodiesterase inhibitor and modulate the nitric oxide/cGMP signaling pathway underscores its potential as a therapeutic agent for conditions associated with vascular dysfunction and inflammation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of ayanin's biological activities. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsonline.com [ijpsonline.com]

Quercetin 3',4',7-trimethyl ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3',4',7-trimethyl ether, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical identifiers, synthesis, and established biological effects, including its anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for its synthesis and for the evaluation of its bioactivities are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Identifiers and Physicochemical Properties

Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin, is a derivative of the widely studied flavonoid, quercetin. The methylation of the hydroxyl groups significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can enhance its biological activities.

| Identifier | Value | Reference |

| CAS Number | 6068-80-0 | [1][2][3][4] |

| PubChem CID | 5748558 | [2] |

| Molecular Formula | C₁₈H₁₆O₇ | [1][3] |

| Molecular Weight | 344.3 g/mol | [3][4] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | [3] |

| InChI | InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | [2][3] |

| InChIKey | OEEUHNAUMMATJT-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | [2] |

| Synonyms | This compound, Quercetin 7,3',4'-trimethyl ether | [1][2][3] |

Synthesis of Quercetin 3',4',7-trimethyl ether

The synthesis of Quercetin 3',4',7-trimethyl ether is typically achieved through the selective methylation of quercetin. The reactivity of the five hydroxyl groups on the quercetin scaffold differs, allowing for regioselective synthesis under controlled conditions.

Recommended Synthetic Protocol: Methylation with Dimethyl Sulfate

This method has been reported to provide high yields and excellent O-selectivity, minimizing the formation of C-methylated byproducts.

Materials:

-

Quercetin

-

Dimethyl sulfate (DMS)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend powdered KOH (or NaOH) in DMSO.

-

Slowly add quercetin to the suspension while stirring at room temperature.

-

Cool the mixture in an ice bath and add dimethyl sulfate dropwise, ensuring the temperature remains below 10°C as the reaction can be exothermic.

-

Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The color of the solution may change from dark brown to light brown.

-

Upon completion, quench the reaction by carefully adding 1M HCl to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate Quercetin 3',4',7-trimethyl ether.

Biological Activities and Experimental Protocols

Quercetin 3',4',7-trimethyl ether has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, a property that is influenced by the presence of the remaining free hydroxyl groups.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of Quercetin 3',4',7-trimethyl ether in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

In a 96-well plate or cuvettes, add various concentrations of the test compound.

-

Add the DPPH working solution to each well/cuvette and mix.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or a similar known antioxidant should be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of Quercetin 3',4',7-trimethyl ether.

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Quercetin 3',4',7-trimethyl ether has been shown to inhibit key inflammatory mediators.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Protocol (Fluorometric):

-

A commercial COX-2 inhibitor screening kit is recommended for this assay.

-

Prepare the test compound solutions at various concentrations.

-

Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent probe.

-

Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

Principle: This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of Quercetin 3',4',7-trimethyl ether for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

A vehicle control (e.g., DMSO) and a positive control (LPS stimulation without the test compound) should be included.

Anti-Cancer Activity

Studies have indicated that Quercetin 3',4',7-trimethyl ether possesses anti-tumor properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Quercetin 3',4',7-trimethyl ether for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific pathways for Quercetin 3',4',7-trimethyl ether are still under active investigation, the following diagrams represent the generally accepted mechanisms for quercetin and related flavonoids in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Quercetin and its ethers are known to inhibit pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Anti-Cancer Signaling Pathway (Apoptosis Induction)

Quercetin derivatives can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt/mTOR and STAT3.

Caption: Modulation of PI3K/Akt and STAT3 pathways.

Conclusion

Quercetin 3',4',7-trimethyl ether is a promising natural compound with multifaceted biological activities. Its enhanced bioavailability compared to its parent compound, quercetin, makes it an attractive candidate for further investigation in the fields of pharmacology and drug development. This guide provides a foundational resource for researchers, offering standardized identifiers, detailed synthetic and analytical protocols, and insights into its molecular mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nehu.ac.in [nehu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin-3-methyl ether inhibits lapatinib-sensitive and -resistant breast cancer cell growth by inducing G2/M arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Sources of Quercetin 3',4',7-trimethyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, a naturally occurring polymethoxyflavonoid, is a derivative of the widely studied flavonol, quercetin. The methylation of the hydroxyl groups on the quercetin backbone can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known biological sources of Quercetin 3',4',7-trimethyl ether, details on its extraction and quantification, and an exploration of its potential modulation of cellular signaling pathways, drawing on data from closely related methylated quercetin derivatives where direct evidence is limited.

Biological Sources and Quantitative Data

Quercetin 3',4',7-trimethyl ether has been identified in a limited number of plant species. The primary documented sources include Taraxacum mongolicum and Croton schiedeanus. While quantitative data for this specific compound is scarce, information on the concentration of related compounds in these plants provides a valuable reference.

| Plant Species | Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Taraxacum mongolicum | Quercetin | Aerial parts | 0.24 ± 0.011 | [1][2] |

| Croton schiedeanus | Ayanin (Quercetin 3,4',7-trimethyl ether) | Aerial parts | Not explicitly quantified | [3] |

Note: The concentration of Quercetin 3',4',7-trimethyl ether in Taraxacum mongolicum has not been specifically reported; the value provided is for the parent compound, quercetin. "Ayanin" is a common name for Quercetin 3,4',7-trimethyl ether.

Experimental Protocols

Extraction of Quercetin and its Methylated Derivatives from Taraxacum mongolicum

This protocol is adapted from a method optimized for quercetin extraction and can be applied for the extraction of its trimethyl ether derivative.[1][2]

a. Materials and Reagents:

-

Dried and powdered aerial parts of Taraxacum mongolicum

-

1-butyl-3-methylimidazolium chloride (ionic liquid)

-

Cellulase

-

Ethanol (75%)

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

b. Procedure:

-

Mix 0.5 g of the dried plant powder with the ionic liquid-enzyme complex system.

-

Perform ultrasound-assisted extraction under the following optimized conditions:

-

Liquid-to-solid ratio: 31.62:1 mL/g

-

Enzymatic hydrolysis temperature: 55 °C

-

Amount of cellulase: 14.79% of the dry weight of the plant material

-

-

After extraction, centrifuge the mixture to separate the supernatant.

-

Collect the supernatant and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

For comparison, a conventional reflux extraction can be performed by mixing 0.5 g of the plant powder with 75% ethanol at 80°C for 2 hours.

Isolation of Ayanin (Quercetin 3',4',7-trimethyl ether) from Croton schiedeanus

This protocol is a general procedure for the isolation of flavonoids from plant extracts and is applicable to Croton schiedeanus.

a. Materials and Reagents:

-

Crude extract of Croton schiedeanus

-

Silica gel (for column chromatography)

-

Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

b. Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (ayanin) based on TLC analysis.

-

Evaporate the solvent from the combined fractions to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantitative analysis of Quercetin 3',4',7-trimethyl ether in plant extracts.

a. Instrumentation and Conditions:

-

HPLC system with a UV detector

-

C18 column (e.g., 5 µm, 4.6 x 150 mm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV-Vis spectrum of the pure compound (typically around 254 nm and 365 nm for flavonoids).

-

Column Temperature: 30 °C

b. Procedure:

-

Prepare a standard stock solution of Quercetin 3',4',7-trimethyl ether of a known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Prepare the sample extract by dissolving a known weight of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Identify the peak corresponding to Quercetin 3',4',7-trimethyl ether in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of the compound in the sample by using the calibration curve generated from the standard solutions.

Signaling Pathways

Direct research on the signaling pathways modulated by Quercetin 3',4',7-trimethyl ether is limited. However, studies on the parent compound, quercetin, and its other methylated derivatives provide significant insights into its potential biological activities.

Inferred Signaling Pathways for Quercetin 3',4',7-trimethyl ether:

Based on the known activities of quercetin and its 3-methyl ether, Quercetin 3',4',7-trimethyl ether is likely to modulate key signaling pathways involved in cancer and inflammation.

-

PI3K/Akt Signaling Pathway: Quercetin and its 3-methyl ether have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.

-

Notch1 Signaling Pathway: Quercetin-3-methyl ether has been demonstrated to suppress human breast cancer stem cell formation by inhibiting the Notch1 signaling pathway.[4] This pathway is critical for cell differentiation and its dysregulation is implicated in various cancers.

-

NF-κB Signaling Pathway: Quercetin is a well-known inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[6][7] By inhibiting NF-κB, quercetin and its derivatives can reduce the production of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway, which could contribute to its anti-cancer effects.[5]

-

Polyamine Metabolism: Quercetin-3-methyl ether has been found to induce apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.[8]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Quercetin on Vascular Endothelium, Inflammation, Cardiovascular Disease and Lipid Metabolism—A Review [mdpi.com]

- 8. Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling [medsci.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Quercetin 3',4',7-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of Quercetin 3',4',7-trimethyl ether from quercetin. Due to the differential reactivity of the five hydroxyl groups in quercetin, a direct and selective methylation is challenging. The presented protocol is a proposed synthetic route based on established principles of protecting group chemistry, involving sequential protection, methylation, and deprotection steps to achieve the desired regioselectivity. This protocol is intended for use by qualified chemistry professionals in a laboratory setting.

Introduction

Quercetin, a prominent dietary flavonoid, possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often limited by poor bioavailability and metabolic instability. Methylation of quercetin's hydroxyl groups can enhance its metabolic stability and modulate its biological activity. Quercetin 3',4',7-trimethyl ether is a specific, partially methylated derivative of interest for various pharmacological studies. The synthesis of such regioselectively methylated flavonoids is non-trivial and requires a strategic approach to differentiate between the five hydroxyl groups. This protocol outlines a plausible synthetic pathway for the preparation of Quercetin 3',4',7-trimethyl ether.

The proposed synthesis involves a five-step process:

-

Selective Protection of the 3- and 5-Hydroxyl Groups: Utilizing a suitable protecting group to mask the reactive 3-OH and the less reactive 5-OH groups.

-

Methylation of the 3', 4', and 7-Hydroxyl Groups: Treatment with a methylating agent to introduce methyl ethers at the desired positions.

-

Deprotection of the 3- and 5-Hydroxyl Groups: Removal of the protecting groups to yield the final product.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. This pathway employs benzyl groups for the protection of the 3- and 5-hydroxyl groups, followed by methylation and subsequent debenzylation.

Caption: Proposed synthetic pathway for Quercetin 3',4',7-trimethyl ether.

Experimental Protocols

Materials and Reagents:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Quercetin | C₁₅H₁₀O₇ | 302.24 | Sigma-Aldrich | ≥95% |

| Benzyl bromide (BnBr) | C₇H₇Br | 171.03 | Alfa Aesar | 99% |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | Anhydrous, 99.8% |

| Methyl iodide (MeI) | CH₃I | 141.94 | TCI | 99.5% |

| Palladium on carbon (Pd/C) | Pd/C | - | Strem Chemicals | 10 wt% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T.Baker | Anhydrous, ≥99.9% |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Decon Labs | 200 proof |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | EMD Millipore | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | Pharmco-Aaper | ACS Grade |

Step 1: Synthesis of 3,5-Di-O-benzylquercetin (Intermediate 1)

This step aims to selectively protect the more reactive 3-hydroxyl group and the sterically accessible 5-hydroxyl group. The low reactivity of the 5-OH due to hydrogen bonding makes its direct protection challenging; however, with sufficient equivalents of the reagent, protection can be achieved.

Procedure:

-

To a solution of quercetin (1.0 g, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add potassium carbonate (K₂CO₃, 1.37 g, 9.93 mmol, 3.0 equiv.).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

-

Add benzyl bromide (BnBr, 0.87 mL, 7.28 mmol, 2.2 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford 3,5-Di-O-benzylquercetin as a yellow solid.

Quantitative Data (Expected):

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| 3,5-Di-O-benzylquercetin | 1.0 | ~1.2 | ~75 |

Step 2: Synthesis of 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (Intermediate 2)

With the 3- and 5-positions protected, the remaining hydroxyl groups at the 3', 4', and 7-positions are methylated.

Procedure:

-

Dissolve 3,5-Di-O-benzylquercetin (1.0 g, 2.07 mmol) in anhydrous DMF (20 mL).

-

Add potassium carbonate (K₂CO₃, 1.14 g, 8.28 mmol, 4.0 equiv.).

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add methyl iodide (MeI, 0.52 mL, 8.28 mmol, 4.0 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

-

Upon completion, pour the reaction mixture into ice-cold water (80 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the trimethylated product.

Quantitative Data (Expected):

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether | 1.0 | ~0.95 | ~87 |

Step 3: Synthesis of Quercetin 3',4',7-trimethyl ether (Final Product)

The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation.

Procedure:

-

Dissolve 3,5-Di-O-benzylquercetin 3',4',7-trimethyl ether (1.0 g, 1.91 mmol) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1, 40 mL).

-

Add 10% palladium on carbon (Pd/C, 100 mg, 10 wt%) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to obtain Quercetin 3',4',7-trimethyl ether as a pale yellow solid.

Quantitative Data (Expected):

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| Quercetin 3',4',7-trimethyl ether | 1.0 | ~0.6 | ~91 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of Quercetin 3',4',7-trimethyl ether.

Concluding Remarks

The protocol described provides a rational, multi-step approach for the synthesis of Quercetin 3',4',7-trimethyl ether. The success of this synthesis is highly dependent on the efficiency and regioselectivity of the protection and deprotection steps. It is crucial to monitor each reaction closely using appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion and to characterize the intermediates and the final product thoroughly using NMR and mass spectrometry. The provided yields are estimates and may vary based on specific reaction conditions and purification efficiency. This application note serves as a guideline for researchers to develop and optimize the synthesis of this and other partially methylated flavonoids.

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anticancer Activity of Quercetin 3',4',7-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the anticancer properties of Quercetin 3',4',7-trimethyl ether (TMQ). The protocols outlined below are foundational for determining the cytotoxic and cytostatic effects of TMQ on cancer cells, elucidating its mechanism of action, and visualizing its impact on key cellular processes.

While specific data for Quercetin 3',4',7-trimethyl ether is emerging, the following data and protocols are based on studies of the closely related and well-researched methylated quercetin derivatives, such as Quercetin-3-methyl ether, which are expected to exhibit similar biological activities.

Data Presentation: Anticancer Effects of Methylated Quercetin Derivatives

The following tables summarize the inhibitory effects of quercetin and its methylated derivatives on various cancer cell lines. This data provides a comparative overview of their potency and selectivity.

Table 1: IC50 Values of Quercetin and a Tetramethylated Derivative (4Me-Q) in Breast Cancer Cell Lines. [1][2]

| Compound | Cell Line | IC50 (µM) after 48h |

| Quercetin | MCF-7 | 73 |

| Quercetin | MDA-MB-231 | 85 |

| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 | > 100 |

| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 | > 160 |

Table 2: Effects of Quercetin-3-methyl ether on Breast Cancer Cell Growth. [3]

| Cell Line | Treatment (10 µM Q3ME) | Growth Inhibition |

| SK-Br-3 | 48h | ~60% |

| SK-Br-3-Lap R | 48h | ~69% |

Table 3: Apoptosis Induction by Quercetin and an Acetylated Derivative (4Ac-Q) in Breast Cancer Cells. [1]

| Compound (40 µM) | Cell Line | Apoptosis (%) after 48h |

| Quercetin | MCF-7 | 16.1% |

| Quercetin | MDA-MB-231 | 11.2% |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 | 25.4% |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 | 22.7% |

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the anticancer activity of Quercetin 3',4',7-trimethyl ether.

Cell Viability Assay (MTS/MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or MTT) to a colored formazan product.[4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

Treatment: Treat the cells with various concentrations of Quercetin 3',4',7-trimethyl ether (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-